Corchoionol C 9-glucoside
Description
Contextualization within Natural Product Chemistry
Corchoionol C 9-glucoside is classified as a fatty acyl glycoside of a mono- or disaccharide. hmdb.ca Structurally, it is a glycoside, meaning it is composed of a sugar part (a glucoside in this case) attached to a non-sugar part, known as an aglycone. The aglycone portion of this molecule is a C13 norisoprenoid, a type of terpenoid derivative. zenodo.org Specifically, it is identified as a megastigmane sesquiterpenoid. hmdb.cazenodo.org The presence of both a lipid-like fatty acyl component and a carbohydrate (glucose) moiety gives it distinct chemical characteristics. hmdb.canih.gov
Significance in Phytochemical Investigations
The significance of this compound in phytochemical research stems from its discovery and isolation from a diverse range of plant species. It has been identified in the leaves of Moringa oleifera, a plant known as the "miracle tree" for its nutritional and medicinal properties. mdpi.com The compound has also been detected in studies involving:
Melastoma malabathricum (Malabar melastome) semanticscholar.org
Hapaline benthamiana, a plant from the Araceae family wu.ac.th
Dendrobium officinale, a species of orchid used in traditional medicine nih.gov
Ardisia crispa (coralberry) bohrium.com
Euphorbia humifusa (spreading sandmat) mdpi.com
Its presence across these varied plant families makes it a subject of interest for chemotaxonomy, the classification of plants based on their chemical constituents. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are commonly employed to identify this compound in plant extracts. mdpi.comwu.ac.thnih.gov
Overview of Current Research Trajectories
Current research involving this compound is primarily exploratory, focusing on its identification and potential biological activities as part of the broader chemical profile of medicinal plants. Recent studies have highlighted its association with antioxidant and antihyperglycemic properties in plant extracts. For instance, in a 2024 study on Melastoma malabathricum, this compound was among the compounds identified as contributing to the brew's antioxidant activity. semanticscholar.org Another investigation into Hapaline benthamiana also identified the compound in extracts that exhibited antioxidant properties. wu.ac.th
Data on this compound
| Property | Value | Source |
| Molecular Formula | C19H30O8 | nih.gov |
| Molecular Weight | 386.4 g/mol | nih.gov |
| Chemical Class | Fatty acyl glycoside, Sesquiterpenoid | hmdb.ca |
| IUPAC Name | 4-hydroxy-3,5,5-trimethyl-4-[(E)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one | nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C19H30O8 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-hydroxy-3,5,5-trimethyl-4-[(E)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C19H30O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-7,11,13-17,20,22-25H,8-9H2,1-4H3/b6-5+ |
InChI Key |
SWYRVCGNMNAFEK-AATRIKPKSA-N |
Isomeric SMILES |
CC1=CC(=O)CC(C1(/C=C/C(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C |
Synonyms |
corchoionoside C |
Origin of Product |
United States |
Natural Occurrence and Distribution in Biological Systems
Isolation and Identification from Plant Species
The presence of Corchoionol C 9-glucoside and its related structures has been documented in both dicotyledonous and monocotyledonous plants.
Dicots
Research has led to the identification of this compound and its aglycone, Corchoionol C, in several dicot species.
In a study on Melastoma malabathricum L. (Senduduk), this compound was identified as one of the chemical compounds present in a brew made from its leaves. This identification was part of a broader metabolomics and molecular docking analysis to uncover antihyperglycemic and antioxidant compounds.
While this compound has not been directly reported in Corchorus olitorius, phytochemical screenings of this plant have revealed a rich diversity of other compounds, including cardiac glycosides, flavonoids, terpenes, and phenolic acids. nih.govnih.gov Similarly, comprehensive reviews and chemical investigations of Moringa oleifera have detailed its extensive phytochemical profile, which includes flavonoids, phenolic acids, and glucosinolates, but have not mentioned the presence of this compound. nih.govnih.gov
In the case of Sonchus erzincanicus, a related α-ionone glycoside known as corchoionoside C was isolated from its aerial parts. nih.govacs.org It is important to note that corchoionoside C is a distinct compound from this compound. Phytochemical investigations of other dicots such as Isodon suzhouensis, Inula japonica, Peperomia obtusifolia, and Pulicaria undulata L. have identified various other classes of compounds, including diterpenoids, flavonoids, sesquiterpenoids, and sesquiterpene lactones, but have not reported the isolation of this compound. nih.govnih.govnih.govrsc.orgrsc.orgsemanticscholar.orgresearchgate.net
The aglycone, corchoionol C, has been identified in Euphorbiae Humifusae Herba (Humifuse Euphorbia Herb), a plant used in traditional medicine. nih.gov
Occurrence of this compound and Related Compounds in Selected Dicots
| Plant Species | Compound Detected | Reference |
|---|---|---|
| Melastoma malabathricum L. | This compound | ekb.eg |
| Sonchus erzincanicus | Corchoionoside C (related compound) | nih.govacs.org |
| Euphorbiae Humifusae Herba | Corchoionol C (aglycone) | nih.gov |
| Corchorus olitorius | Not Reported | nih.govnih.gov |
| Moringa oleifera | Not Reported | nih.govnih.gov |
| Isodon suzhouensis | Not Reported | nih.gov |
| Inula japonica | Not Reported | nih.gov |
| Peperomia obtusifolia | Not Reported | N/A |
| Pulicaria undulata L. | Not Reported | nih.govrsc.orgrsc.orgsemanticscholar.orgresearchgate.net |
Monocots
Among monocots, this compound has been specifically detected in Dendrobium officinale, a species of orchid. A study comparing fresh stems with a traditionally processed product of this plant identified this compound as one of the differentially abundant metabolites. vinepair.com
In contrast, studies on the phytochemical profile of Hapaline benthamiana have identified numerous other compounds, including phenolics, flavonoids, and glycolipids, but have not reported the presence of this compound. wu.ac.thwu.ac.thresearchgate.net
Occurrence of this compound in Selected Monocots
| Plant Species | Compound Detected | Reference |
|---|---|---|
| Dendrobium officinale | This compound | vinepair.com |
| Hapaline benthamiana | Not Reported | wu.ac.thwu.ac.thresearchgate.net |
Detection in Fungal and Microbial Metabolomes
The investigation of fungal and microbial metabolomes has not yielded reports of this compound.
Metabolomic analyses of Grifola frondosa (Maitake mushroom) have been conducted to understand the differences in metabolite composition during various culture periods and between different strains. These studies have identified a wide array of metabolites, including amino acids and organic acids, but have not listed this compound as a constituent. fao.orgnih.govdntb.gov.ua Similarly, the complex chemical changes that occur during coffee fermentation have been studied, but the presence of this compound has not been documented in the available literature.
Presence in Processed Products
This compound has not been identified as a component of beer. The chemistry of beer is complex, with its flavor and aroma profiles resulting from a multitude of compounds derived from malt, hops, yeast, and water. vinepair.comcompoundchem.com These include esters, phenols, alpha acids, and essential oils, but this compound is not among the typically reported chemical constituents of beer. wikipedia.orgnih.gov
Advanced Methodologies for Isolation and Structural Characterization
Chromatographic Separation Techniques
The purification of Corchoionol C 9-glucoside from complex plant extracts is a multi-step process that typically employs various chromatographic techniques to separate it from other metabolites. researchgate.netbohrium.com The selection and sequence of these techniques are critical for obtaining the compound in high purity.
High-Performance Liquid Chromatography (HPLC) is a crucial tool for the fine purification of this compound. Preparative HPLC, in particular, is often used as a final step in the isolation workflow to yield the pure compound. researchgate.netchemfaces.com For instance, the isolation of related megastigmane glycosides from Laurus nobilis and other plants has been successfully achieved using preparative HPLC methods. researchgate.net The technique's high resolution allows for the separation of structurally similar glycosides, which is essential for unambiguous characterization.
| Parameter | Description | Source |
|---|---|---|
| Column | Luna C18 (2) 100Å, 4.6×150 mm, 5 µm | wu.ac.th |
| Mobile Phase | A: 0.1% formic acid in water (v/v) B: 0.1% formic acid in acetonitrile (B52724) (v/v) | wu.ac.th |
| Gradient Elution | Linear gradient from 5% to 95% B over 30 minutes | wu.ac.th |
| Flow Rate | 0.5 mL/min | wu.ac.th |
| Column Temperature | 35 °C | wu.ac.th |
Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with mass spectrometry (MS), is a powerful technique for the rapid identification and analysis of this compound in complex biological matrices. whiterose.ac.uknih.gov This method offers higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. UHPLC-MS has been employed to create metabolic profiles of plant extracts, such as those from Dendrobium officinale, where this compound was successfully identified among thousands of metabolites. nih.gov The high resolving power of UHPLC is essential for separating isomeric compounds, a common challenge in the analysis of natural products. whiterose.ac.uk
| Parameter | Description | Source |
|---|---|---|
| System | Dionex Ultimate 3000 RS | nih.gov |
| Column | ACQUITY UPLC HSS T3, 1.8 µm, 2.1 × 100 mm | nih.gov |
| Mobile Phase | A: Water with 0.1% (v/v) formic acid B: Acetonitrile with 0.1% (v/v) formic acid | nih.gov |
| Gradient Program | A multi-step gradient starting from 5% B and increasing to 100% B | nih.gov |
| Flow Rate | 0.35 mL/min | nih.gov |
| Column Temperature | 40 °C | nih.gov |
Gel filtration chromatography, also known as size-exclusion chromatography, is frequently used in the preliminary stages of purification to separate compounds based on their molecular size. Sephadex LH-20 is a common stationary phase used for this purpose in natural product chemistry. bohrium.comchemfaces.com In the isolation of this compound (also referred to as Corchoionoside C) and other constituents from plant extracts like Cibotium barometz and Ardisia crispa, column chromatography using Sephadex LH-20 has been a key step to fractionate the crude extract and remove interfering substances like pigments and larger molecules before further purification by HPLC. bohrium.comchemfaces.com
Spectroscopic and Spectrometric Elucidation Methods
Once isolated, the definitive structure of this compound is determined using a suite of spectroscopic and spectrometric techniques. chemfaces.com These methods provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable technique for the de novo structural elucidation of organic molecules like this compound. researchgate.netchemfaces.com A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments is required to assemble the complete structure. These experiments establish the carbon skeleton, locate protons, and determine the connectivity between different parts of the molecule, including the linkage between the aglycone and the sugar moiety. chemfaces.com
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides critical information about the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H-NMR spectrum reveals characteristic signals for the protons on the cyclohexenone ring, the butenyl side chain, and the glucose unit. chemfaces.com The chemical shifts (δ), coupling constants (J), and multiplicity of these signals are used to determine the relative stereochemistry and conformation of the molecule. The structure of Corchoionoside C was elucidated through detailed analysis of its ¹H-NMR and other spectroscopic data. chemfaces.com Comparison of ¹H-NMR data with published values is also a standard method for identifying known compounds like Corchoionol C in newly investigated plant extracts. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C-NMR)
Carbon-13 NMR spectroscopy is fundamental in determining the carbon framework of this compound. This technique provides a distinct signal for each unique carbon atom in the molecule, revealing the total number of carbons and offering insights into their chemical environment (e.g., ketone, olefinic, oxygenated, or alkyl).
The ¹³C-NMR spectrum of this compound shows 19 carbon signals, corresponding to the 13 carbons of the aglycone (Corchoionol C) and the 6 carbons of the glucose moiety. researchgate.net Key signals in the aglycone portion include a carbonyl carbon (C-3), olefinic carbons (C-4, C-5, C-7, C-8), and oxygen-bearing carbons (C-6, C-9). researchgate.nettandfonline.com The glucose unit is identified by its characteristic signals, including the anomeric carbon (C-1''). tandfonline.com The chemical shift values are crucial for confirming the megastigmane skeleton and the presence of the glucoside linkage. researchgate.net
Table 1: ¹³C-NMR Spectroscopic Data for the Aglycone Moiety (Corchoionol C) of this compound (Data recorded in CD₃OD)
| Carbon Position | Chemical Shift (δ) ppm |
| 1 | 42.5 |
| 2 | 50.8 |
| 3 | 201.3 |
| 4 | 127.2 |
| 5 | 167.5 |
| 6 | 80.0 |
| 7 | 130.2 |
| 8 | 137.0 |
| 9 | 75.0 |
| 10 | 22.2 |
| 11 | 23.5 |
| 12 | 24.5 |
| 13 | 19.6 |
| Source: researchgate.nettandfonline.com |
Table 2: ¹³C-NMR Spectroscopic Data for the Glucose Moiety of this compound (Data recorded in CD₃OD)
| Carbon Position | Chemical Shift (δ) ppm |
| 1'' | 101.2 |
| 2'' | 74.6 |
| 3'' | 78.7 |
| 4'' | 71.1 |
| 5'' | 78.4 |
| 6'' | 64.1 |
| Source: researchgate.nettandfonline.com |
Two-Dimensional NMR (2D-NMR)
While ¹³C-NMR provides information about the carbon skeleton, 2D-NMR experiments are essential for assembling the complete molecular structure by revealing connectivity between atoms. chemfaces.combohrium.com Techniques like COSY, HMQC, and HMBC are routinely used to elucidate the structure of megastigmane glycosides. chemfaces.comresearchgate.net
The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This is crucial for tracing the proton sequences within the molecule. For this compound, COSY correlations would establish the connectivity within the cyclohexenone ring and along the side chain of the aglycone. For instance, it would show correlations between the olefinic protons H-7 and H-8, and between H-8 and the methine proton H-9, which is in turn coupled to the methyl protons at C-10. sci-hub.se This helps in piecing together the spin systems of the molecule. griffith.edu.au
The HMQC (or its modern equivalent, the HSQC) experiment correlates the chemical shifts of protons directly to the carbons they are attached to. arxiv.org This technique is used to definitively assign the ¹³C-NMR signals based on the more readily assigned ¹H-NMR signals. nih.gov For this compound, each proton signal (except for the hydroxyl protons) would show a cross-peak with its corresponding carbon signal in the HMQC spectrum. For example, the anomeric proton signal of the glucose unit (H-1'') would correlate with the anomeric carbon signal (C-1''), confirming its assignment. chemfaces.comgriffith.edu.au
The HMBC experiment is one of the most powerful tools for structural elucidation, as it reveals long-range correlations (typically over two to three bonds) between protons and carbons. sci-hub.se These correlations are key to connecting the different spin systems established by COSY and confirming the placement of quaternary carbons and heteroatoms. griffith.edu.au
In the analysis of this compound, HMBC is critical for:
Locating the Glucoside Linkage: A key correlation is observed between the anomeric proton of the glucose moiety (H-1'') and the C-9 carbon of the aglycone. researchgate.net This unambiguously establishes that the glucose unit is attached at the C-9 position.
Assembling the Full Molecule: HMBC data connect the isolated fragments, such as the glucose unit to the aglycone side chain, providing a complete picture of the molecular framework. chemfaces.com
Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Aspects
The NOESY experiment detects through-space interactions between protons that are in close proximity, providing crucial information about the relative stereochemistry of the molecule. zenodo.org The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the interacting nuclei. nih.gov For cyclic structures and chiral centers like those in this compound, NOESY is essential for determining the spatial arrangement of substituents. sci-hub.se
In the context of this compound, a NOESY experiment would be used to determine the relative configuration at the chiral centers, particularly C-6 and C-9. zenodo.org For instance, observing a NOE correlation between the proton at C-6 and one of the methyl groups on C-1 would help define their relative orientation on the cyclohexenone ring. The relative stereochemistry of the aglycone, Corchoionol C, is (6S, 9S), and NOESY data are instrumental in confirming this arrangement. zenodo.orgresearchgate.net
Mosher's Acid Method for Absolute Configuration Determination
While NOESY can establish the relative stereochemistry, determining the absolute configuration at chiral centers often requires chemical derivatization, such as the Mosher's acid method. sci-hub.sezenodo.org This technique is particularly useful for secondary alcohols, like the one at the C-9 position in the aglycone of this compound before glycosylation. researchgate.net
The method involves esterifying the chiral alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid). The resulting diastereomeric esters are then analyzed by ¹H-NMR. The differences in chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral ester are used to deduce the absolute configuration of the original alcohol. sci-hub.se For megastigmane glucosides, a modified Mosher's method is often applied to the aglycone after hydrolysis to determine the absolute stereochemistry at the C-9 position. researchgate.netresearchgate.net This analysis was crucial in establishing the (9S) configuration of Corchoionol C and, by extension, this compound. zenodo.org
Mass Spectrometry (MS)
Mass spectrometry stands as a cornerstone for the analysis of this compound, providing critical data on its molecular weight and structure. Various MS techniques have been employed to study this compound, often in combination with liquid chromatography for prior separation. nih.govresearchgate.netsemanticscholar.org
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of polar and large molecules like this compound. In a study analyzing the chemical composition of Melastoma malabathricum leaf brew, ESI was utilized in both positive and negative ionization modes. semanticscholar.org The mass-to-charge ratio (m/z) range for this analysis was set between 100 and 1500. semanticscholar.org This technique facilitates the generation of intact molecular ions, which is crucial for determining the molecular weight of the compound. For instance, in the analysis of Dendrobium officinale, ESI combined with a UHPLC Q-Exactive plus quadrupole-Orbitrap mass spectrometer was used to detect metabolites, including this compound, in both positive (ESI+) and negative (ESI−) ion modes. nih.gov
Quadrupole Time-of-Flight (Q-TOF) mass spectrometry offers high resolution and mass accuracy, making it an invaluable tool for the identification of compounds in complex mixtures. In the phytochemical profiling of an aqueous extract of Moringa oleifera leaves, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Q-TOF/MS was employed. nih.govmdpi.com This analysis successfully identified this compound, providing its molecular formula (C19H30O8) and accurate mass. nih.govmdpi.com
Similarly, an untargeted metabolite profiling of Euphorbia hirta utilized Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) to identify this compound. researchgate.net The high accuracy of Q-TOF/MS allows for the confident determination of elemental compositions. In another study on coffee fermentation, a UHPLC system was coupled to a Q-TOF mass spectrometer (Bruker model compact) for the analysis of biochemical compounds, including this compound. mdpi.comsemanticscholar.org
The Human Metabolome Database (HMDB) provides predicted LC-MS/MS spectra for this compound using a positive-QTOF instrument at collision energies of 10V and 20V. hmdb.ca This predictive data serves as a valuable reference for experimental studies.
Table 1: Q-TOF/MS Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C19H30O8 | nih.govmdpi.comresearchgate.net |
| Observed m/z [M+H]+ | 387.2013 | nih.govmdpi.com |
| Calculated m/z | 387.2003 | nih.govmdpi.com |
| Mass Error (ppm) | 2.70 | nih.govmdpi.com |
| Retention Time (min) | 2.90 | nih.govmdpi.com |
At-line coupling of liquid chromatography with bioassays and subsequent ESI-QTOF-MS/MS analysis represents an advanced strategy for identifying bioactive compounds within complex mixtures. wu.ac.thresearchgate.net This method involves fractionating the LC eluent into microplates for bioactivity screening. wu.ac.th The fractions exhibiting the desired biological activity are then directly analyzed by ESI-QTOF-MS/MS to identify the active constituents. wu.ac.th
While a specific application of this technique for the bioactivity profiling of this compound has not been detailed in the provided context, the methodology itself is highly relevant. For example, it has been successfully used to identify antioxidant and acetylcholinesterase inhibitors from plant extracts. wu.ac.thresearchgate.net The process links retention time from the chromatogram to the bioactive wells, allowing for the targeted identification of compounds like this compound based on their activity. wu.ac.th This approach is particularly advantageous for assays that require longer incubation times, which are not suitable for online-coupling methods. wu.ac.thresearchgate.net
Other Spectroscopic Techniques for Structural Features (e.g., IR, UV, Circular Dichroism (CD))
While mass spectrometry provides molecular weight and fragmentation data, other spectroscopic techniques are essential for elucidating specific structural features of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in a molecule. springernature.com For this compound, IR analysis would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group of the cyclohexenone ring, and C-O bonds associated with the glycosidic linkage and alcohol functionalities. hmdb.canih.gov
Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about conjugated systems within a molecule. jascoinc.com this compound contains a cyclohexenone moiety, which is a chromophore that absorbs UV light. hmdb.canih.gov The position and intensity of the absorption maximum (λmax) in the UV spectrum can help confirm the presence of this structural feature.
Circular Dichroism (CD) Spectroscopy: Circular dichroism is a form of light absorption spectroscopy that measures the difference in absorption of right- and left-circularly polarized light by chiral molecules. jascoinc.comwikipedia.org It is particularly useful for determining the stereochemistry of chiral centers. wikipedia.org this compound possesses multiple chiral centers, and its CD spectrum would provide valuable information regarding its absolute configuration. nih.gov For related megastigmane glycosides, the sign of the Cotton effect in the CD spectrum has been used to determine the configuration at specific carbon atoms. researchgate.net This technique is a powerful tool for the stereochemical analysis of natural products. springernature.comresearchgate.netencyclopedia.pub
Chemometric and Computational Approaches for Identification and Analysis
The identification and analysis of this compound are increasingly supported by chemometric and computational tools, which help to process large datasets and match experimental data with existing databases. nih.govresearchgate.netsemanticscholar.org
The Human Metabolome Database (HMDB) is a comprehensive, publicly available electronic database containing detailed information about small molecule metabolites found in the human body. nih.govserummetabolome.ca It serves as a crucial resource for the identification of metabolites from LC-MS and other analytical data. nih.gov
In several studies, this compound (HMDB ID: HMDB0029772) was identified by matching its precise mass-to-charge ratio (m/z), and sometimes its fragmentation pattern, with the data contained within the HMDB. hmdb.canih.govnih.gov For example, in the analysis of Dendrobium officinale, compound identification was based on comparing the precise m/z values, secondary fragments, and isotopic distribution with the HMDB. nih.gov The database contains extensive information for this compound, including its chemical structure, synonyms, physicochemical properties, and predicted NMR and MS/MS spectra. hmdb.ca This allows researchers to compare their experimental findings against a curated and reliable source, facilitating more accurate and rapid compound identification. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Quercetin-3-glucoside |
| Quercetin-3-(6″-malonylglucoside) |
| Quercetin-3-(6″-acetylglucoside) |
| Caffeoylquinic acid |
| Neochlorogenic acid |
| Vitexin |
| Kaempferol 3-alpha-D-galactoside |
| Quinic acid |
| Pinolenic acid |
| Rutin |
| Isoquercitrin |
| Choline |
| Phenylalanine |
| Tyrosine |
| Epicatechin |
| Citric acid |
| Quercitrin |
| Acetophenone |
MS-FINDER Software Application
In the field of untargeted metabolomics, the structural identification of unknown small molecules is a significant challenge. nih.gov Software programs like MS-FINDER have become instrumental in addressing this bottleneck by facilitating the structural elucidation process directly from mass spectrometry data. nih.gov MS-FINDER is a powerful tool that predicts molecular formulas and annotates chemical structures for unknown compounds using high-resolution mass spectrometry data. nih.govnih.gov
The software integrates data from precursor ions (MS1) and their fragmentation patterns (MS/MS) to determine a compound's molecular formula based on accurate mass, isotopic ratios, and product ion information. nih.govnih.gov A key feature of MS-FINDER is its in silico fragmentation capability. It computationally fragments candidate structures from various chemical databases and matches the theoretical fragment patterns against the experimental MS/MS spectrum. nih.govmdpi.com Structures are then ranked using a comprehensive scoring system that considers factors such as bond dissociation energies and hydrogen rearrangement rules to provide the most probable identification. nih.govgithub.io
For a compound like this compound, data from an LC-QTOF-MS/MS analysis would provide the necessary inputs for MS-FINDER. The software would use the accurate mass of the precursor ion and its fragmentation data to propose and rank potential structures, ultimately aiding in its identification within a complex plant extract. mdpi.com
Table 1: Physicochemical Properties of this compound for MS-Based Identification
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₀O₈ | nih.gov |
| Average Molecular Mass | 386.437 g/mol | contaminantdb.ca |
| Monoisotopic Mass | 386.19406791 Da | nih.gov |
| InChI Key | SWYRVCGNMNAFEK-AATRIKPKSA-N | uni.lu |
| Predicted Collision Cross Section (CCS) [M-H]⁻ | 187.8 Ų | uni.lu |
Multivariate Statistical Analysis (e.g., Principal Component Analysis (PCA), Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA))
Metabolomic studies of plant extracts using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) generate vast and complex datasets. pomics.commdpi.com Multivariate statistical analysis (MVA) is essential for interpreting this data, simplifying its complexity, and identifying compounds of interest. researchgate.netplos.org
Principal Component Analysis (PCA) is an unsupervised MVA method used for exploring and visualizing large datasets. hilarispublisher.com It reduces the dimensionality of the data, allowing for the observation of trends, groupings, and outliers among different samples without prior knowledge of the groups. pomics.com For instance, PCA can be applied to the metabolite profiles of different plant extracts to observe natural clustering based on their chemical composition. mdpi.compomics.com
Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) is a supervised MVA method that is particularly useful for identifying the specific metabolites that are responsible for the differences between predefined sample groups. plos.org By correlating the metabolite data with a specific variable, such as biological activity, OPLS-DA can build a predictive model that highlights the compounds contributing most significantly to the observed effect. semanticscholar.org
A notable application of this methodology was in a study on the brew of Melastoma malabathricum. Researchers used an OPLS-DA model to correlate the plant's metabolome with its antioxidant activity. semanticscholar.org The analysis revealed that this compound was one of the key compounds responsible for the potent DPPH radical scavenging activity of the brew. semanticscholar.org This approach allows for the targeted identification of bioactive compounds within a complex mixture, guiding further isolation and pharmacological studies.
Table 2: Examples of Multivariate Statistical Analysis in Phytochemical Studies Identifying this compound
| Plant Source | Analytical Technique | Statistical Method | Finding | Reference(s) |
| Melastoma malabathricum | LC-MS | OPLS-DA | Identified as a potent compound contributing to DPPH radical scavenging activity. | semanticscholar.org |
| Isodon suzhouensis | Not specified | PCA | Used to analyze differentially expressed metabolites, which included this compound. | mdpi.com |
| Dendrobium officinale | UHPLC-MS | PCA, OPLS-DA | Identified as a differentially abundant metabolite between raw and processed samples. | nih.gov |
Biosynthetic Pathways and Metabolic Origins
Classification as a Glycoside
A glycoside is a molecule in which a sugar is bound to another functional group via a glycosidic bond. wikipedia.org Corchoionol C 9-glucoside fits this definition, as it consists of a glucose molecule (the glycone) attached to a non-sugar aglycone, which in this case is Corchoionol C. hmdb.cawikipedia.org
Fatty Acyl Glycosides of Mono- and Disaccharides
This compound is classified within the organic compound class known as fatty acyl glycosides of mono- and disaccharides. hmdb.ca This class includes compounds where a mono- or disaccharide is linked to a fatty alcohol, a hydroxy fatty acid, or a fatty acid. ymdb.cafoodb.cahmdb.cafoodb.ca In the case of this compound, the glucose moiety is attached to the hydroxyl group of the aglycone, Corchoionol C. hmdb.ca
O-Glycosyl Compound
The linkage between the glucose and Corchoionol C involves the oxygen atom of a hydroxyl group on the aglycone, making it an O-glycosyl compound. hmdb.canih.gov O-glycosylation is a common post-translational modification in eukaryotes where a sugar molecule is attached to the oxygen atom of a serine or threonine residue in a protein, or in this case, to a small molecule. wikipedia.org The formation of O-glycosyl compounds involves the enzymatic transfer of a sugar moiety from a nucleotide sugar donor to an acceptor molecule. nih.gov The chemical reactions and pathways that result in the formation of such glycosyl compounds are referred to as the glycosyl compound biosynthetic process. jax.org
Relationship to Isoprenoid Metabolism
The aglycone portion of this compound, Corchoionol C, is a C13-norisoprenoid, placing its origins within the broader context of terpenoid biosynthesis. researchgate.netresearchgate.net Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit. mdpi.comtandfonline.comnih.gov
Megastigmane Pathway Derivations
Corchoionol C belongs to the megastigmane group of C13-norisoprenoids. hmdb.caresearchgate.net Megastigmanes are characterized by a 13-carbon skeleton and are widely distributed in the plant kingdom. researchgate.netfrontiersin.org These compounds are known for their structural diversity, which arises from different functionalizations of the carbon skeleton and various glycosylation patterns. researchgate.netresearchgate.net The aglycone of this compound, known as (6S,9S)-vomifoliol or corchoionol C, is a representative of the megastigmane class. researchgate.net
Hypothesis of Carotenoid Oxidative Cleavage as a Key Step
The biosynthesis of megastigmanes, including Corchoionol C, is hypothesized to occur through the oxidative degradation of carotenoids. researchgate.netaocs.org Carotenoids are C40 tetraterpenes that are essential pigments in photosynthesis and precursors to various signaling molecules and hormones in plants. aocs.orgresearchgate.net The enzymatic cleavage of carotenoids is carried out by a family of enzymes known as carotenoid cleavage dioxygenases (CCDs). nih.govnih.govencyclopedia.pub These enzymes can cleave carotenoids at different positions, leading to a variety of smaller molecules called apocarotenoids, which include the C13-norisoprenoids. aocs.orgnih.govnih.govencyclopedia.pub It is presumed that specific CCDs catalyze the cleavage of carotenoids or apocarotenoids to generate the megastigmane skeleton. researchgate.net This process is a key step in generating the diversity of norisoprenoids found in plants. researchgate.net
Context within Broader Terpenoid Biosynthesis
The formation of the carotenoid precursors to megastigmanes is deeply rooted in the general terpenoid biosynthetic pathway. mdpi.comslideshare.net All terpenoids are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). tandfonline.comnih.gov In plants, these precursors are produced through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. researchgate.nettandfonline.comnih.gov
The MEP pathway is generally responsible for the synthesis of precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), which include the carotenoids. nih.gov The MVA pathway typically provides precursors for sesquiterpenes (C15) and triterpenes (C30). researchgate.netnih.gov The synthesis of geranylgeranyl diphosphate (GGPP), the C20 precursor to all carotenoids, occurs in the plastids via the MEP pathway. aocs.orgresearchgate.net Two molecules of GGPP are then condensed to form phytoene, the first committed step in carotenoid biosynthesis. aocs.orgresearchgate.net Subsequent desaturation and cyclization reactions lead to the vast array of carotenoids that can then be cleaved to form megastigmanes like Corchoionol C. aocs.org
Metabolic Profiling and Pathway Analysis in Biological Systems
This compound is a megastigmane glycoside that has been identified and quantified in a variety of biological systems through advanced metabolic profiling techniques. zenodo.orghmdb.ca Its presence has been documented in several plant species, including Dendrobium officinale, Isodon suzhouensis, Clinopodium chinense, and Cannabis sativa. nih.govmdpi.commdpi.commdpi.com Furthermore, metabolomic studies have detected this compound in processed agricultural products like beer and in animal and human biological samples, indicating its relevance across different kingdoms. ciim-hannover.debiorxiv.orgmountainscholar.org The analysis of its metabolic profile, particularly through liquid chromatography-mass spectrometry (LC-MS), has been crucial in understanding its differential accumulation in various tissues and under different conditions. nih.govmdpi.comwhiterose.ac.uk
Differential Metabolite Abundance Analysis
The concentration of this compound has been shown to vary significantly in response to processing, tissue type, and genetic differences, as revealed by differential metabolite abundance analyses. These studies utilize statistical models to compare metabolomic data between different sample groups, highlighting compounds with significant changes in abundance.
In a study on Dendrobium officinale, a perennial herb used in Traditional Chinese Medicine, the impact of traditional processing on its chemical profile was investigated. nih.gov Metabolomic analysis using ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) compared fresh stems (FSD) with their processed counterparts (TPFD). nih.gov The results showed that this compound was one of 370 metabolites that were differentially abundant. nih.gov Specifically, its abundance was significantly higher in the processed TPFD samples, with a log2 fold change of 1.724, indicating a substantial accumulation as a result of the processing methods. nih.gov
Another investigation, focusing on the medicinal plant Isodon suzhouensis, compared the metabolite profiles of its leaves and stems. mdpi.comnih.gov Cluster analysis of the differentially expressed metabolites (DEMs) identified this compound as one of the compounds with varying abundance between the two tissues, with higher levels typically found in the leaves. mdpi.comnih.gov This differential accumulation points to tissue-specific regulation of its biosynthetic pathway. mdpi.comnih.gov
Metabolomic approaches have also been used to identify bioactive compounds in Melastoma malabathricum leaf brews. semanticscholar.org In this analysis, this compound was identified as one of the most potent chemical compounds contributing to the brew's DPPH radical scavenging activity. semanticscholar.org Similarly, a metabolomics study on beer brewed from different barley genotypes identified this compound and associated its abundance with "Bitter" and "Nutty/Phenolic" flavor attributes. mountainscholar.org
Table 1: Differential Abundance of this compound in Various Biological Systems This table is interactive. You can sort and filter the data.
| Biological System | Comparison | Log2 (Fold Change) | VIP Score | P-value | Associated Finding | Reference |
|---|---|---|---|---|---|---|
| Dendrobium officinale | Processed vs. Fresh Stems | 1.724 | 4.472 | < 0.001 | Increased abundance after traditional processing. | nih.gov |
| Isodon suzhouensis | Leaf vs. Stem Tissue | Not specified | > 1 | < 0.05 | Identified as a differentially expressed metabolite. | mdpi.comnih.gov |
| Melastoma malabathricum | Brew Metabolome | Not specified | > 1 | < 0.05 | Contributor to antioxidant (DPPH scavenging) activity. | semanticscholar.org |
Transcriptomic Linkages to Biosynthetic Gene Expression
The findings from differential metabolite analyses have prompted deeper investigations into the genetic regulation of the biosynthetic pathways leading to compounds like this compound. The study on Isodon suzhouensis provides a clear example of linking metabolomic data with transcriptomics to elucidate these pathways. mdpi.comnih.gov
Corchoionol C is a megastigmane, a class of C13 nor-isoprenoids derived from the degradation of carotenoids, which are themselves synthesized via the terpenoid backbone pathway. zenodo.org The biosynthesis of the tetracyclic diterpenoid skeleton, a related pathway, is known to be regulated by key enzyme families such as copalyl diphosphate synthase (CPS) and kaurene synthase (KS). nih.gov
In the I. suzhouensis study, the observation that this compound and other terpenoids were differentially accumulated in leaf versus stem tissue led to a comparative transcriptomic analysis. mdpi.comnih.gov This analysis identified 7,997 differentially expressed genes (DEGs) between the two tissues. mdpi.com Of these, 41 DEGs were annotated in the diterpenoid biosynthetic pathway (KEGG map00904). nih.gov Notably, two unigenes annotated as kaurene synthase (KS) exhibited significantly higher expression levels in the leaf samples compared to the stem samples. mdpi.com This higher expression of key biosynthetic genes in the leaves correlates directly with the higher abundance of terpenoid-derived metabolites, including this compound, observed in that tissue. mdpi.comnih.gov This linkage provides strong evidence that the differential abundance of this compound is controlled at the level of gene transcription within its biosynthetic pathway.
Table 2: Key Gene Families in Terpenoid Biosynthesis Linked to Metabolite Accumulation
| Gene/Enzyme Family | Function in Pathway | Observation in I. suzhouensis | Relevance to this compound | Reference |
|---|---|---|---|---|
| Kaurene Synthase (KS) | Key enzyme in diterpenoid skeleton formation | Higher expression levels in leaf vs. stem tissue. | The pathway is a source for precursors of megastigmanes; higher gene expression correlates with higher metabolite abundance in leaves. | mdpi.comnih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| Corchoionol C |
| This compound |
| (+)-corchoionoside C |
| Copalyl diphosphate |
Investigation of Biological Activities and Molecular Interactions Methodological Focus
In Vitro Bioactivity Screening Methodologies
The biological potential of Corchoionol C 9-glucoside has been explored through several established in vitro assays.
Antioxidant Activity Assays
The antioxidant capacity of this compound has been evaluated using standard assays that measure its ability to scavenge free radicals and reduce ferric ions.
DPPH Radical Scavenging: In studies on compounds from Melastoma malabathricum, this compound was identified as one of the potent compounds contributing to the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of the brew. semanticscholar.org This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance. researchgate.netmdpi.com
Ferric-Reducing Antioxidant Power (FRAP): this compound was also implicated in the ferric-reducing antioxidant power of Melastoma malabathricum brew. semanticscholar.orgnih.gov The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in a colored product. biomedpharmajournal.org
Antioxidant Activity of this compound
This table summarizes the observed antioxidant activities of this compound in different in vitro assays.
| Assay | Source Material | Finding | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | Melastoma malabathricum brew | Identified as a potent contributor to the antioxidant activity. | semanticscholar.org |
| Ferric-Reducing Antioxidant Power (FRAP) | Melastoma malabathricum brew | Contributes to the ferric-reducing capacity. | semanticscholar.orgnih.gov |
Enzymatic Inhibition Assays
The inhibitory effects of this compound on key metabolic enzymes have been a focus of research. mdpi.comnih.govnih.gov
α-Amylase and α-Glucosidase Inhibition: These enzymes are crucial for carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia. nih.govcore.ac.uk Research has identified this compound as a potential inhibitor of α-amylase. semanticscholar.org
Acetylcholinesterase Inhibition: Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. Its inhibition is a key strategy in managing conditions like Alzheimer's disease. wu.ac.th While studies have investigated acetylcholinesterase inhibitors from various plant sources, specific inhibitory data for this compound is an area of ongoing research. wu.ac.thresearchgate.net
Enzymatic Inhibition by this compound
This table details the inhibitory activities of this compound against various enzymes.
| Enzyme | Biological Relevance | Observed Activity of this compound | Reference |
|---|---|---|---|
| α-Amylase | Carbohydrate digestion, blood glucose regulation | Identified as a potential inhibitor. | semanticscholar.org |
| α-Glucosidase | Carbohydrate digestion, blood glucose regulation | Screened for potential inhibitory activity. | semanticscholar.orgmdpi.com |
| Acetylcholinesterase | Neurotransmitter regulation | Investigated as a potential inhibitor. | wu.ac.th |
Cellular Response Studies
The effect of this compound on cellular responses, particularly in the context of allergic reactions, has been investigated.
Histamine (B1213489) Release Inhibition: this compound, also known as Corchoionoside C, has been shown to inhibit the antigen-antibody reaction-induced release of histamine from rat peritoneal exudate cells. medchemexpress.com This suggests potential anti-allergic properties.
Antifungal Activity Assays
The potential of this compound to inhibit the growth of fungi has been explored.
Activity against Cladosporium species: Research has indicated that this compound exhibits weak antifungal activity against Cladosporium cladosporioides and C. sphaerospermum. chemfaces.cnajol.infonih.gov
Hepatoprotective Activity Assessments in Cellular Models
The protective effects of megastigmane glycosides, including compounds structurally related to this compound, on liver cells have been a subject of interest, suggesting a potential area for future research on this specific compound. researchgate.netsci-hub.se
In silico Approaches for Mechanism Elucidation
Computational methods are increasingly used to predict and understand the interactions between small molecules like this compound and biological targets.
Molecular Docking: This technique is employed to predict the binding affinity and mode of interaction between a ligand (e.g., this compound) and a protein receptor. nih.govmdpi.com Studies have utilized molecular docking to confirm the potential of compounds identified through metabolomics to act as enzyme inhibitors. semanticscholar.org For instance, docking studies have been used to visualize the interaction between bioactive compounds and enzymes like α-amylase and α-glucosidase. semanticscholar.org
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this technique has been employed to understand its interaction with specific protein targets, thereby providing insights into its potential biological functions.
Recent research has utilized molecular docking to investigate the antihyperglycemic potential of this compound. semanticscholar.orgresearchgate.netnih.gov In a study focused on identifying antihyperglycemic and antioxidant compounds from Melastoma malabathricum L. leaf, this compound was identified as one of the potent chemical constituents. semanticscholar.orgnih.gov To explore the mechanism of action, molecular docking studies were performed, targeting key enzymes involved in carbohydrate metabolism. semanticscholar.orgresearchgate.net
The primary protein targets for the molecular docking simulations involving this compound were alpha-amylase and alpha-glucosidase. semanticscholar.orgresearchgate.net These enzymes play a crucial role in the digestion of carbohydrates, and their inhibition is a key strategy in managing hyperglycemia. semanticscholar.org The selection of these proteins as targets was to verify the results from metabolomics studies and to visualize the potential interactions between this compound and the active sites of these enzymes. semanticscholar.org While the study identified several compounds with strong inhibitory potential, the specific binding energy values for this compound were not detailed in the primary literature. semanticscholar.orgresearchgate.net
Table 1: Molecular Docking Simulation Details for this compound
| Compound Name | Target Proteins | Research Focus |
| This compound | Alpha-amylase, Alpha-glucosidase | Antihyperglycemic Activity |
Prediction of Binding Modes and Target Affinity
The prediction of binding modes and the estimation of target affinity are the principal outcomes of molecular docking simulations. These predictions are crucial for understanding how a ligand like this compound might bind to a protein's active site and the strength of this interaction, which is often correlated with its inhibitory potential.
In the investigation of this compound's antihyperglycemic activity, the molecular docking studies were designed to predict how it would bind to alpha-amylase and alpha-glucosidase. semanticscholar.orgresearchgate.net The goal was to determine the possible interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues within the enzymes' active sites. semanticscholar.org The study confirmed that several compounds from the investigated plant extract acted as inhibitors, with some showing competitive and others non-competitive inhibition. semanticscholar.orgresearchgate.net
While the explicit binding affinity scores (such as binding energy in kcal/mol) for this compound were not specified, its inclusion as a potent compound suggests a favorable interaction with the target enzymes. semanticscholar.org The study utilized Orthogonal Projections to Latent Structures (OPLS) analysis, where this compound was identified as a contributor to the observed bioactivity. semanticscholar.org The Variable Importance in Projection (VIP) score is a measure of a variable's contribution to the OPLS model; a value greater than 1 is generally considered significant.
Table 2: Predicted Target Affinity and Importance of this compound
| Compound Name | Target Enzyme | Predicted Affinity (Binding Energy) | OPLS VIP Score (Antioxidant Activity - DPPH) |
| This compound | Alpha-amylase, Alpha-glucosidase | Not specified in referenced literature | 1.37 |
Ecological and Industrial Contexts Research Perspectives
Role in Plant Metabolite Profiles under Environmental and Processing Influences (e.g., Traditional Processing of Dendrobium officinale)
The traditional processing of medicinal plants can significantly alter their chemical composition, potentially enhancing their therapeutic properties. A study on Dendrobium officinale, a plant used in Traditional Chinese Medicine, revealed that traditional processing methods lead to notable changes in its metabolite profile. nih.govresearchgate.net
In this research, fresh stems of D. officinale (FSD) were compared to the traditionally processed product known as Tie pi feng dou (TPFD). nih.gov The processing involves harvesting the stems, removing the leaves and epidermis, semi-drying them to a 45% moisture content, and then twisting them into a spring shape under heat until the moisture content is below 12%. nih.gov A non-targeted metabolomics approach was used to analyze the chemical constituents of both FSD and TPFD. nih.gov
The results indicated that Corchoionol C 9-glucoside was one of the metabolites that showed a significant increase in abundance after the traditional processing of D. officinale. nih.govresearchgate.net This compound, along with others that increased in concentration, is associated with anti-inflammatory and antioxidant activities. researchgate.net The study suggests that the traditional processing methods likely transform certain bioactive components, which may be a primary reason for the altered therapeutic properties of the final product. researchgate.net
**Table 1: Relative Abundance of this compound in *Dendrobium officinale***
| Sample Type | Description | Relative Abundance of this compound |
| FSD | Fresh Stems of Dendrobium officinale | Lower |
| TPFD | Traditionally Processed Dendrobium officinale | Significantly Higher nih.govresearchgate.net |
Metabolite Changes During Fermentation Processes (e.g., Coffee Fermentation)
Fermentation is a critical step in the processing of various food and beverage products, including coffee, where it significantly influences the final flavor and aroma profile. The metabolic activities of microorganisms during fermentation lead to changes in the chemical composition of the raw materials. mdpi.comresearchgate.net
A study investigating the microbial communities and metabolite profiles during the wet fermentation of coffee cherries identified this compound as one of the metabolites present in the initial phases of the process. mdpi.com However, this compound was not detected by the end of the fermentation period. mdpi.com This suggests that this compound is either consumed or transformed by the microbial community during the fermentation of coffee cherries. mdpi.com
The research highlights the dynamic nature of the metabolome during fermentation, where various compounds are produced and consumed by a succession of microbial populations. mdpi.commdpi.com Understanding these changes is pivotal for controlling and optimizing the fermentation process to achieve desired sensory attributes in the final product. mdpi.com
Table 2: Presence of this compound During Coffee Fermentation
| Fermentation Stage | Presence of this compound |
| Initial Phase | Detected mdpi.com |
| Final Phase | Not Detected mdpi.com |
Contribution to Flavor and Aroma Profiles (e.g., Beer Chemistry)
The complex flavor profile of beer is determined by a vast array of chemical compounds derived from its raw materials and the fermentation process. Research into the chemical composition of beer aims to understand how these compounds contribute to its sensory characteristics. mountainscholar.orgwhiterose.ac.uk
In a study analyzing the metabolomics of unhopped wort and beer, this compound was putatively identified as a component. whiterose.ac.uk Another thesis investigating the influence of barley genetics on beer chemistry and flavor also listed this compound as a compound of interest. mountainscholar.org This research associated the compound with bitter, nutty, and phenolic flavor descriptors. mountainscholar.orgmountainscholar.org
Table 3: Putative Flavor Contribution of this compound in Beer
| Compound | Associated Flavor Descriptors |
| This compound | Bitter, Nutty, Phenolic mountainscholar.orgmountainscholar.org |
Future Research Directions and Unexplored Avenues
Comprehensive Elucidation of Biosynthetic Pathways and Regulatory Mechanisms
The complete biosynthetic pathway of Corchoionol C 9-glucoside is yet to be fully elucidated. As a C13-norisoprenoid, it is presumed to originate from the oxidative cleavage of carotenoids, with the core megastigmane structure being formed via the mevalonic acid (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, which produces terpene precursors. zenodo.org However, the specific enzymes—such as carotenoid cleavage dioxygenases (CCDs)—and the precise sequence of oxidative and reductive steps leading to the aglycone, Corchoionol C, are unknown.
Furthermore, the glycosylation step, where a glucose molecule is attached at the C-9 position, is a critical and uncharacterized part of its biosynthesis. This reaction is likely catalyzed by a specific UDP-glycosyltransferase (UGT). Identifying and characterizing the genes encoding the enzymes responsible for both the formation of the aglycone and the subsequent glycosylation is a primary research objective.
Metabolomic studies that have identified this compound in plants like Isodon suzhouensis provide an opportunity for deeper investigation. mdpi.com By correlating the abundance of this compound with gene expression data (transcriptomics) from the same plant tissues, it is possible to identify candidate genes involved in its synthesis. mdpi.com For instance, analyzing differentially expressed genes in tissues where this compound accumulates, such as the leaves of I. suzhouensis, could reveal the specific enzymes and regulatory factors controlling its production. mdpi.com Future research should focus on heterologous expression and functional analysis of these candidate genes to confirm their role in the biosynthetic pathway. mdpi.com
Advanced Structure-Activity Relationship (SAR) Studies for Specific Biological Modulations
Preliminary research has linked plant extracts containing this compound to several biological activities, most notably antioxidant and anti-inflammatory effects. In studies on brewed leaves of Melastoma malabathricum, this compound was among the chemical compounds identified as being strongly associated with potent DPPH radical scavenging activity. semanticscholar.orgnih.gov Similarly, a metabolomic comparison of fresh and traditionally processed stems of the orchid Dendrobium officinale revealed that the abundance of this compound was significantly higher in the processed product. nih.gov This increase correlated with the traditional use of the processed orchid to treat inflammation, suggesting the compound may contribute to this anti-inflammatory activity. nih.gov
However, these studies analyze complex extracts, and the specific contribution of this compound to the observed effects has not been isolated. Advanced Structure-Activity Relationship (SAR) studies are imperative. This research would involve:
Isolation or Synthesis: Obtaining pure this compound and its aglycone, Corchoionol C, to test their activities individually.
Structural Modification: Synthesizing analogues by modifying key functional groups. For megastigmanes, the stereochemistry at positions C-6 and C-9 is known to be critical for bioactivity. zenodo.org Altering the sugar moiety or the stereochemistry of the aglycone could reveal which parts of the molecule are essential for interacting with biological targets.
Targeted Bioassays: Evaluating the pure compound and its analogues in specific assays for anti-inflammatory, antioxidant, and antihyperglycemic activities to quantify their potency and elucidate their mechanisms of action.
Table 1: Observed Biological Activities in Extracts Containing this compound
| Plant Source | Observed Activity | Research Finding | Citation |
|---|---|---|---|
| Melastoma malabathricum | Antioxidant (DPPH radical scavenging) | Identified as one of the most potent compounds associated with the antioxidant activity of the leaf brew. | semanticscholar.orgnih.gov |
| Dendrobium officinale | Anti-inflammatory (potential) | Significantly more abundant in traditionally processed stems, which are used to treat inflammation, compared to fresh stems. | nih.gov |
| Melastoma malabathricum | Antihyperglycemic (potential) | Identified in extracts that showed alpha-amylase and alpha-glucosidase inhibitory activity. | semanticscholar.org |
Development of Novel Analytical Methodologies for Detection and Quantification
Currently, the detection of this compound relies almost exclusively on metabolomic approaches using liquid chromatography coupled with mass spectrometry (LC-MS). mdpi.comsemanticscholar.org Techniques such as UHPLC-Q-TOF/MS and UHPLC-Q-Exactive Orbitrap-MS have successfully identified the compound in various plant matrices based on its accurate mass and fragmentation patterns. nih.govmdpi.com The compound has the molecular formula C₁₉H₃₀O₈ and a monoisotopic mass of 386.1941 g/mol . nih.gov
While these methods are powerful for discovery, future research requires the development of validated, quantitative analytical methods. This would involve:
Reference Standard: The isolation or synthesis of a certified reference standard of this compound is the most critical first step. Without a pure standard, accurate quantification is not possible.
Method Optimization: Developing and validating robust quantitative methods, likely using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, for high sensitivity and selectivity. This would enable precise measurement of the compound's concentration in different plant tissues, extracts, and biological samples.
Standardization: Establishing standardized extraction and sample preparation protocols to ensure reproducibility and comparability of results across different laboratories and studies.
Table 2: Analytical Methods Used for the Detection of this compound
| Analytical Technique | Column | Mobile Phase Composition | Ionization Mode | Citation |
|---|
Deeper Investigation into Ecological Roles and Inter-species Interactions
This compound is a secondary metabolite, a class of compounds that typically mediates an organism's interaction with its environment. nih.gov Its presence in a wide array of phylogenetically diverse plants—including Moringa oleifera, Melastoma malabathricum, Cannabis sativa, Dendrobium officinale, and Euphorbia humifusa—suggests it may serve a conserved ecological function. semanticscholar.orgnih.govmdpi.commdpi.commdpi.com
Future research should investigate its potential roles in:
Plant Defense: Secondary metabolites are often produced as a defense against herbivores, pathogens, or competing plants. The potential bitter taste of this compound could act as a feeding deterrent. mountainscholar.org Studies could explore whether the production of the compound increases in response to simulated herbivory or fungal infection.
Abiotic Stress Response: Plants synthesize specific metabolites to cope with environmental stressors like drought, salinity, or extreme temperatures. whiterose.ac.uk Investigating the concentration of this compound in plants grown under various stress conditions could reveal its role in adaptation and survival.
Allelopathy: The compound could be exuded into the soil to inhibit the growth of nearby competitor plants.
Symbiotic Interactions: It may also play a role in attracting beneficial microorganisms or pollinators.
Understanding the ecological function of this compound is crucial not only for plant biology but also for agriculture and biotechnology. If it proves to be a key defense compound, its biosynthetic pathway could be engineered to develop more resilient crops.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Corchoionol C 9-glucoside in plant metabolites?
- Methodology : Use ultra-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry (UPLC-ESI-QTOF-MS/MS) for high-resolution identification and quantification. This technique enables precise separation and structural confirmation of glycosides like this compound, even in complex matrices. For validation, compare retention times, exact masses (e.g., molecular formula CₙHₙOₙ), and fragmentation patterns against authenticated standards or literature data .
- Data Considerations : Ensure calibration curves are constructed using purified standards to account for matrix effects. Quantify variations across biological replicates, as seen in carrot metabolomics studies where Corchoionol C exhibited ±30% variability in concentration .
Q. What are the natural sources of this compound, and how does its abundance vary across tissues?
- Methodology : Conduct targeted metabolomic screening of plant tissues (e.g., leaves, roots, fruits) using protocols similar to those applied in carrot terpenoid analysis. Tissue-specific extraction (e.g., methanol:water gradients) followed by LC-MS/MS is critical, as glucoside solubility varies with solvent polarity .
- Findings : Corchoionol C derivatives are enriched in root tissues of Apiaceae species, with concentrations ranging from 1.28E+05 to 1.69E+05 ng/g fresh weight, as observed in carrot cultivars . Seasonal and developmental stage variations should be quantified using longitudinal sampling.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Experimental Design :
- Dose-Response Studies : Test the compound across a physiologically relevant concentration range (e.g., 1–100 µM) to identify threshold effects.
- Context Dependency : Replicate experiments under varying redox conditions (e.g., oxidative stress induced by methyl viologen) to assess if bioactivity is stress-dependent, as redox dynamics in chloroplasts/mitochondria alter metabolite interactions .
Q. What molecular mechanisms underlie the biosynthesis of this compound in plants?
- Methodology :
- Isotope Labeling : Track carbon flux using ¹³C-glucose to elucidate glycosylation steps. Compare labeling patterns in wild-type vs. glucosyltransferase knockout mutants.
- Enzyme Assays : Purify candidate UDP-glucosyltransferases (UGTs) and test substrate specificity toward Corchoionol C aglycone. Kinetic parameters (Km, Vmax) should be measured via HPLC .
Q. How can researchers optimize extraction protocols to minimize degradation of this compound?
- Protocol Design :
- Stabilization : Add antioxidants (e.g., ascorbic acid) to extraction buffers to prevent oxidation. Control pH (5.0–6.5) to inhibit endogenous β-glucosidases.
- Validation : Compare freeze-drying vs. flash-freezing (liquid N₂) for tissue preservation. Quantify degradation rates using stability-indicating assays (e.g., accelerated aging at 40°C/75% RH) .
Methodological Guidelines
Q. What statistical approaches are suitable for analyzing metabolomic datasets involving this compound?
- Data Normalization : Apply variance-stabilizing transformations (e.g., log2) to address heteroscedasticity in LC-MS peak areas. Use batch correction algorithms (e.g., Combat) to mitigate technical variability .
- Hypothesis Testing : For small sample sizes (n < 10), employ non-parametric tests (e.g., Mann-Whitney U) with false discovery rate (FDR) correction. For large datasets, machine learning (e.g., random forests) can identify metabolite-phenotype associations .
Q. How can in situ imaging techniques be applied to study the spatial distribution of this compound?
- Imaging MS : Utilize matrix-assisted laser desorption/ionization (MALDI)-MSI with 9-aminoacridine as a matrix for glycosides. Spatial resolution of 20–50 µm enables mapping in root cross-sections .
- Validation : Correlate MSI data with LC-MS/MS quantitation from dissected tissue regions. For Arabidopsis, chloroplast-targeted biosensors (e.g., Grx1-roGFP2) can concurrently monitor redox states influencing glucoside accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
